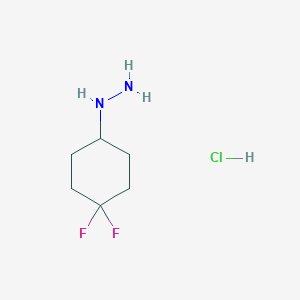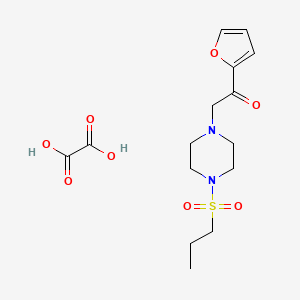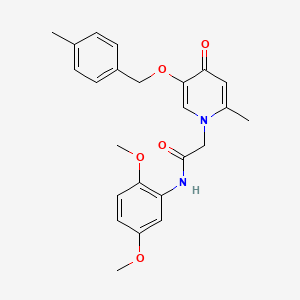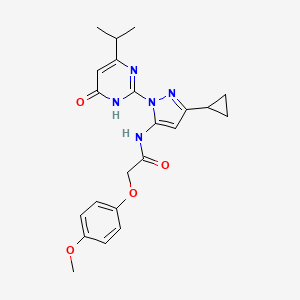
(4,4-Difluorocyclohexyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4,4-Difluorocyclohexyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1548590-10-8 . It has a molecular weight of 186.63 . The compound is a solid and is stored under nitrogen at a temperature of -20°C . The IUPAC name for this compound is 1-(4,4-difluorocyclohexyl)hydrazine .
Molecular Structure Analysis
The InChI code for “(4,4-Difluorocyclohexyl)hydrazine hydrochloride” is 1S/C6H12F2N2/c7-6(8)3-1-5(10-9)2-4-6/h5,10H,1-4,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(4,4-Difluorocyclohexyl)hydrazine hydrochloride” is a solid compound . It is stored under nitrogen at a temperature of -20°C . The compound has a molecular weight of 186.63 .科学的研究の応用
Detection in Biological and Water Samples
A study by Zhu et al. (2019) outlines the design of a ratiometric fluorescent probe for detecting hydrazine, a component similar to (4,4-Difluorocyclohexyl)hydrazine hydrochloride, in biological and water samples. This probe, named DDPB, showcases low cytotoxicity, high cell permeability, a large Stokes shift, and a low detection limit. It has applications in environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
Hydrazine Detection in Live Cells
Fan et al. (2012) developed a ratiometric fluorescence probe for rapid, low-limit, and naked-eye detection of hydrazine, an important industrial chemical, in live cells. This underscores its application in biological monitoring (Fan et al., 2012).
Antiproliferative Properties
Ismail et al. (2016) synthesized compounds through the reaction of hydrazine and related derivatives, demonstrating promising antitumor properties against human tumor carcinoma cell lines. This suggests potential applications in cancer research (Ismail et al., 2016).
Titrimetric Determination in Organic Compounds
Verma et al. (1978) used bromine chloride in a hydrochloric acid medium as a standard reagent for determining organic compounds like hydrazine. This indicates its application in analytical chemistry for precise quantification (Verma et al., 1978).
Near-Infrared Fluorescence Probes
Zhang et al. (2015) developed a near-infrared (NIR) fluorescence probe for hydrazine, highlighting its use in environmental and biological sciences for selective, rapid, and sensitive detection. It's also applied for bioimaging in live mouse and tissues like the liver, lung, kidney, heart, and spleen (Zhang et al., 2015).
Fluorometric Molecular Sensing Systems
Jung et al. (2019) proposed a next-generation fluorescent probe for hydrazine detection in various environments. This probe provides fast and intuitive fluorescence transformation, demonstrating its utility in practical applications like soil analysis and tissue imaging (Jung et al., 2019).
Hydrazine Detection with Polyaniline
Virji et al. (2005) reported on a sensor for hydrazine detection using conventional polyaniline thin films, suggesting its application in sensor technology (Virji et al., 2005).
Probing Hydrazine with Chemodosimeters
Ma et al. (2017) used a two-photon fluorescent probing method with a NIR fluorescent chemodosimeter for hydrazine detection in solution and living cells, emphasizing its importance in biological monitoring (Ma et al., 2017).
Safety and Hazards
“(4,4-Difluorocyclohexyl)hydrazine hydrochloride” is classified as harmful . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
(4,4-difluorocyclohexyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2.ClH/c7-6(8)3-1-5(10-9)2-4-6;/h5,10H,1-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQWRGCSYNTOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane](/img/structure/B2661618.png)
![N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2661619.png)

![1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2661622.png)

![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2661624.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2661625.png)

![2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
![5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2661632.png)

![3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2661635.png)
![2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2661637.png)
